molecular formula C7H6N2O2S2 B065628 2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester CAS No. 192879-29-1

2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester

Cat. No.: B065628
CAS No.: 192879-29-1
M. Wt: 214.3 g/mol
InChI Key: WUQANGDMVZKDMP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminothiophene with a suitable carboxylic acid derivative in the presence of a dehydrating agent . The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester is unique due to the presence of both thieno and thiazole rings, which confer distinct chemical and biological properties. This dual-ring system enhances its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester is a heterocyclic compound notable for its diverse biological activities. This compound, belonging to the thiazole family, has attracted attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer treatments.

Chemical Structure and Properties

The molecular formula of this compound is C8H8N2O2S2C_8H_8N_2O_2S_2, with a molecular weight of 214.3 g/mol. Its structure includes both sulfur and nitrogen atoms, contributing to its unique chemical properties and biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these bacteria suggest potent activity comparable to standard antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study demonstrated that derivatives of thieno[2,3-d]thiazoles possess cytotoxic effects against several cancer cell lines. Specifically, this compound showed promising results in inhibiting the proliferation of leukemia and non-small cell lung cancer cells. The IC50 values ranged from micromolar to submicromolar concentrations, indicating strong potential as a chemotherapeutic agent.

Cancer Cell Line IC50 (μM) Reference
Leukemia (CCRF-CEM)< 0.1
Non-small cell lung cancer1.95
Melanoma1.7

The mechanism of action involves the compound's ability to interact with specific molecular targets within biological systems. It is believed to inhibit key enzymes and receptors involved in cellular proliferation and survival pathways. For instance, the compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell death.

Study on Anticancer Activity

A recent study conducted by researchers at a leading pharmaceutical institute explored the anticancer effects of various thieno[2,3-d]thiazole derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in treated cancer cell lines compared to untreated controls.

Study on Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of the compound against resistant strains of bacteria. The study found that this compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.

Properties

IUPAC Name

methyl 2-aminothieno[2,3-d][1,3]thiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S2/c1-11-6(10)3-2-12-5-4(3)13-7(8)9-5/h2H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQANGDMVZKDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC2=C1SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356232
Record name 2-amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192879-29-1
Record name 2-amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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